L-Alloisoleucine methyl ester
CAS No.:
Cat. No.: VC13303007
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15NO2 |
|---|---|
| Molecular Weight | 145.20 g/mol |
| IUPAC Name | methyl (2S,3R)-2-amino-3-methylpentanoate |
| Standard InChI | InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t5-,6+/m1/s1 |
| Standard InChI Key | YXMMTUJDQTVJEN-RITPCOANSA-N |
| Isomeric SMILES | CC[C@@H](C)[C@@H](C(=O)OC)N |
| SMILES | CCC(C)C(C(=O)OC)N |
| Canonical SMILES | CCC(C)C(C(=O)OC)N |
Introduction
Chemical Structure and Stereochemical Properties
L-Alloisoleucine methyl ester (IUPAC name: methyl (2S,3R)-2-amino-3-methylpentanoate) is distinguished by its molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol. The compound’s structure features two stereogenic centers at the C2 and C3 positions, resulting in four possible stereoisomers. The (2S,3R) configuration confers unique physicochemical properties, including enhanced stability compared to its parent amino acid, L-alloisoleucine.
Stereochemical Influence on Biological Activity
The stereochemistry of L-alloisoleucine methyl ester directly impacts its interactions with enzymes and receptors. For instance, the (2S,3R) configuration prevents epimerization under physiological conditions, a common issue with simpler analogs like L-isoleucine methyl ester. This stability is critical for its utility in diagnostic assays, where consistent stereochemical integrity ensures reliable measurements.
Synthesis and Industrial Production
Chemical Synthesis via Esterification
The most common synthesis route involves the Fischer esterification of L-alloisoleucine with methanol under acidic catalysis:
This method achieves yields exceeding 80% while preserving stereochemical purity. Alternative approaches, such as Steglich esterification using dicyclohexylcarbodiimide (DCC), are employed for acid-sensitive substrates.
Enzymatic Synthesis Inspired by Patent Literature
Recent patent innovations for D-alloisoleucine production suggest adaptable strategies for the L-form ester. A three-step enzymatic process—originally developed for D-alloisoleucine—could be modified as follows :
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Carbamoylation: L-isoleucine reacts with cyanate to form L-(N-carbamoyl)isoleucine.
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Intramolecular Dehydration: Cyclization yields L-5-sec-butylhydantoin.
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Enzymatic Resolution: Hydantoin racemase, D-hydantoinase, and N-carbamoyl-D-amino acid hydrolase selectively hydrolyze the L-hydantoin to L-alloisoleucine, which is subsequently esterified .
This method’s scalability and enantiomeric excess (>99%) make it promising for industrial applications, though adaptation for ester production requires further optimization.
Diagnostic Role in Maple Syrup Urine Disease (MSUD)
Biomarker Significance
L-Alloisoleucine methyl ester’s parent compound, L-alloisoleucine, is a pathognomonic biomarker for MSUD, a rare autosomal recessive disorder affecting branched-chain amino acid (BCAA) metabolism. Plasma concentrations exceeding 5 μmol/L are diagnostic for all MSUD variants . The ester derivative serves as a stable analog in calibration standards for liquid chromatography-mass spectrometry (LC-MS) assays, enabling precise quantification of L-alloisoleucine in clinical samples.
Mechanistic Insights from Loading Studies
Challenges and Future Directions
Synthesis Optimization
Current enzymatic methods require costly cofactors and multi-step purification. Advances in immobilized enzyme reactors could enhance cost-efficiency, as demonstrated in related hydantoinase processes .
Expanding Diagnostic Utility
Integration of L-alloisoleucine methyl ester into multiplex LC-MS panels could improve neonatal screening for MSUD and related metabolic disorders. Collaborative studies are needed to validate its stability across diverse biological matrices.
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